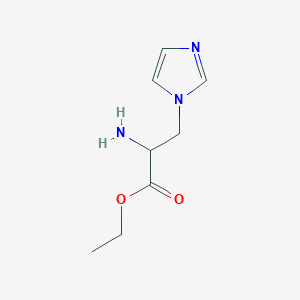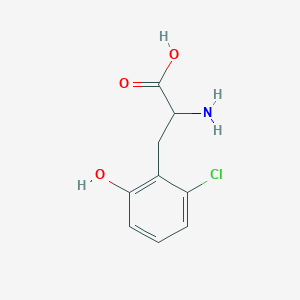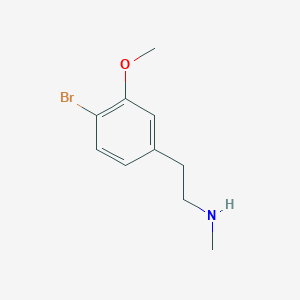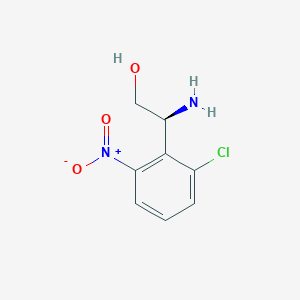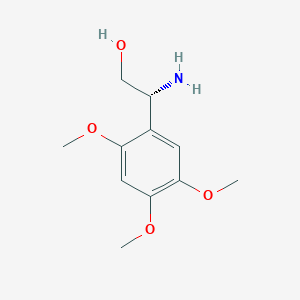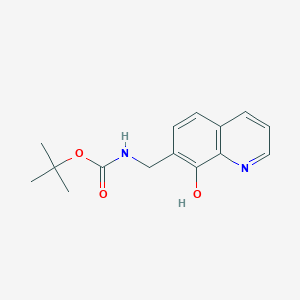
Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate: is a compound that combines the structural features of tert-butyl carbamate and 8-hydroxyquinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the reaction of 8-hydroxyquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
Chemistry: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can be used in the production of materials with specific chemical properties, such as polymers and coatings .
作用機序
The mechanism of action of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects .
類似化合物との比較
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
N-Boc-hydroxylamine: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-7-6-10-5-4-8-16-12(10)13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19) |
InChIキー |
SUFQABCQRRWZRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C2=C(C=CC=N2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


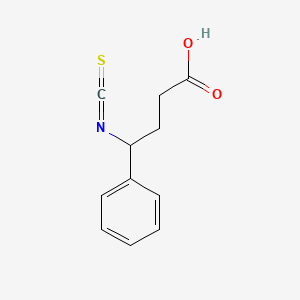

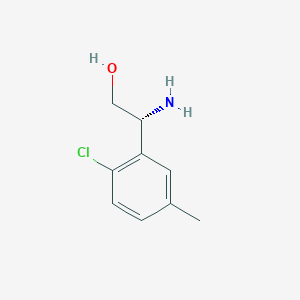

![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
